Benzenesulfonic acid, 4-(dimethylamino)-, sodium salt
Description
Benzenesulfonic acid, 4-(dimethylamino)-, sodium salt (CAS 547-58-0), commonly known as Methyl Orange, is an azo dye and pH indicator with the molecular formula C₁₄H₁₄N₃NaO₃S and a molecular weight of 327.33 g/mol . It is characterized by its bright orange-yellow color and is widely used in analytical chemistry due to its sharp transition range between pH 3.0 (red) and 4.4 (yellow) . The compound’s structure includes a dimethylamino group and a sulfonate group linked via an azo (-N=N- bridge) moiety. Key properties include:
- Solubility: Slightly soluble in cold water, more soluble in hot water, and practically insoluble in ethanol .
- Applications: pH indicator, biological staining (proteins, nucleic acids), and industrial uses in nanoparticles and liquid crystals .
- Toxicity: Documented genotoxicity and mutagenicity, requiring careful handling .
Properties
CAS No. |
2244-40-8 |
|---|---|
Molecular Formula |
C8H10NNaO3S |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
sodium;4-(dimethylamino)benzenesulfonate |
InChI |
InChI=1S/C8H11NO3S.Na/c1-9(2)7-3-5-8(6-4-7)13(10,11)12;/h3-6H,1-2H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
DMZUWZNMZRSBOK-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization-Coupling Reaction Pathway
The compound is synthesized through sequential reactions:
1.1 Diazonium salt formation
p-Aminobenzenesulfonic acid undergoes diazotization in acidic medium:
p-H₂NC₆H₄SO₃H + NaNO₂ + 2HCl → [p-N≡N⁺C₆H₄SO₃H]Cl⁻ + NaCl + 2H₂O
Key process parameters from literature:
| Parameter | Method A | Method B |
|---|---|---|
| Sodium nitrite molar ratio | 1:1.05 | 1:2.9 |
| Temperature control | Crushed ice addition | Ice-water bath (0-5°C) |
| Acid concentration | Hydrochloric acid | Implied acidic conditions |
1.2 Azo coupling with N,N-dimethylaniline
The diazonium salt reacts with N,N-dimethylaniline in controlled pH conditions:
[p-N≡N⁺C₆H₄SO₃H]Cl⁻ + C₆H₅N(CH₃)₂ → p-(CH₃)₂NC₆H₄-N=N-C₆H₄SO₃H
Process variations:
- Method A uses glacial acetic acid as solvent with subsequent alkalization using 10% NaOH
- Method B employs sodium carbonate buffer system before coupling
Crystallization and Purification
Both methods emphasize critical isolation steps:
| Technique | Method A | Method B |
|---|---|---|
| Salt addition | Saturated brine wash | Sodium chloride saturation |
| Recrystallization solvent | Water | Not specified (likely aqueous) |
| Yield optimization | Multiple crystallizations | Single recrystallization |
2.2 Product characterization
While search results don't provide spectral data, successful synthesis is confirmed through:
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(dimethylamino)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted benzene compounds.
Scientific Research Applications
Benzenesulfonic acid, 4-(dimethylamino)-, sodium salt, also known as Methyl Orange, is an azo compound with a sulfonic acid group attached to a benzene ring, enhancing its solubility and reactivity. It has a molecular weight of approximately 305.35 g/mol. While the query specifies a focus on the sodium salt, it's important to note that the acid form is also widely used, particularly as a pH indicator. The sodium salt form enhances solubility.
Here's an overview of its applications:
Scientific Research Applications
- pH Indicator: Methyl Orange is most commonly used as a pH indicator in scientific research. It exhibits a distinct color change over a narrow pH range, transitioning from red in acidic solutions (below pH 3.1) to orange around pH 3.3, and yellow in basic solutions (above pH 4.4). This property makes it a valuable tool for acid-base titrations in analytical chemistry, biochemistry, and environmental science.
- Sensor Development: The pH-dependent color change of Methyl Orange is utilized in developing colorimetric sensors for detecting specific pH changes. These sensors can potentially monitor environmental conditions, biological processes, or industrial processes.
Industrial Applications
- Textile Dye: Benzenesulfonic acid, dimethyl-, sodium salt is used in textile dyes, ranging from 7.5–50% .
- Cleaning Products: It is used in general cleaning products, cleaning products for vehicles and facades, and water treatment products . It also sees use as an acidic recirculation cleaner (10–25%), a wetting agent for tanning leather (at 10%), and in treating metal surfaces . Furthermore, it can be found as an enzymatic recirculation cleaner in the food and dairy industry (at 4%), as a floor stripper (2.7–9%), and in metal working fluids .
- Hydrotrope: The compound functions as a hydrotrope in various products, aiding in the solubilization of water-insoluble ingredients .
- Cosmetics: It is used as a cosmetic ingredient at concentrations up to 15% . It is also used in liquid face and hand soap (10–15%) and shampoo (1–5%) .
Other Applications
- Domestic Use: It can be found in laundry detergents (up to 1.375%), hard surface cleaners (up to 0.9 %), machine dishwasher rinse aid (up to 5.5 %), hand dishwashing liquid detergents (1.2–5.5 %), toilet cleaners (at 0.2 %), solvent hand cleaners (at 0.8 %), and carpet cleaners (at 1 %) .
- Miscellaneous: Also used in coolant system conditioners (at 6.9 %), lubricants, greases and release products, in vinyl, plaster rubber restorer (at 0.2 %), and in fertilizer products .
Data Table:
| Application | Function | Concentration/Details |
|---|---|---|
| pH Indicator | Indicates acidity/basicity | Color change from red (pH < 3.1) to yellow (pH > 4.4) |
| Textile Dye | Dyeing agent | 7.5–50 % |
| Cleaning Product | Solubilizes water-insoluble ingredients | Varies; e.g., up to 0.9% in hard surface cleaners |
| Cosmetic Ingredient | Various uses | Up to 15% |
| Liquid Soap | Cleaning agent | 10–15 % |
| Shampoo | Cleaning agent | 1–5 % |
| Water Treatment | Water purification and treatment | Not specified |
| Leather Tanning | Wetting agent | 10 % |
Case Studies
While specific case studies are not available in the search results, the following can be inferred:
- Environmental Monitoring: Methyl Orange-based sensors could be used to monitor pH levels in rivers and lakes, providing early warnings of acidification or pollution.
- Industrial Process Control: These sensors could also be incorporated into industrial processes to maintain optimal pH levels for chemical reactions or waste treatment.
- Household Products: Studies show that it can be used in household products like detergents, soaps, and cleaning agents .
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-(dimethylamino)-, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, affecting their function. The dimethylamino group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with Methyl Orange but differ in substituents, reactivity, and applications:
Benzenesulfonic Acid, 4-[2-(2,4-Diamino-5-Methylphenyl)Diazenyl]-, Sodium Salt (CAS 6300-61-4)
- Molecular Formula : C₁₃H₁₄N₄O₃S·Na
- Molecular Weight : 329.33 g/mol .
- Likely used in specialized dyes or pharmaceuticals due to its aromatic amine substituents. No explicit solubility or toxicity data reported, but the presence of amino groups may enhance water solubility compared to Methyl Orange .
Benzenesulfonic Acid, 4-[(4,6-Dichloro-1,3,5-Triazin-2-yl)Amino]-, Sodium Salt (CAS 4156-21-2)
- Molecular Formula : C₉H₆Cl₂N₄O₃S·Na
- Molecular Weight : 347.13 g/mol .
- Key Features: Incorporates a triazine ring with chlorine substituents, enhancing reactivity for covalent bonding (e.g., in textile reactive dyes). Used industrially as Sandospace R, a crosslinking agent for cellulose fibers.
Sodium Diphenylamine Sulfonate (CAS 6152-67-6)
Comparative Data Table
Industrial and Environmental Impact
- Methyl Orange : Persists in wastewater due to azo group stability; advanced oxidation processes are required for degradation .
- Triazine Derivatives (CAS 4156-21-2) : Chlorine content raises concerns about bioaccumulation, necessitating strict regulatory compliance .
- Sodium Diphenylamine Sulfonate : Lower environmental risk due to simpler structure and biodegradability .
Biological Activity
Benzenesulfonic acid, 4-(dimethylamino)-, sodium salt, commonly known as Methyl Orange , is an azo compound with significant biological activity and various applications in analytical chemistry and biological sciences. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.
- Chemical Name : this compound
- Molecular Formula : C₁₄H₁₄N₃NaO₃S
- Molecular Weight : Approximately 327.33 g/mol
- CAS Number : 547-58-0
Antimicrobial Properties
Research indicates that Methyl Orange exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as a disinfectant or preservative in different formulations.
pH Indicator and Sensor Applications
Methyl Orange is widely recognized for its role as a pH indicator, displaying a distinct color change from red in acidic solutions (pH < 3.1) to yellow in basic conditions (pH > 4.4). This property has been exploited for developing colorimetric sensors capable of detecting pH changes in biological and environmental samples .
Toxicological Profile
The toxicological assessment of Methyl Orange reveals that it is not considered carcinogenic based on studies conducted on rodents. The NOAEL (No Observed Adverse Effect Level) was established at significant doses (240 mg/kg bw/day for rats), indicating a favorable safety profile for this compound in controlled exposures .
Skin and Eye Irritation
While Methyl Orange is generally safe, it can cause mild skin irritation at higher concentrations (40%). Eye irritation was noted in animal studies when applied as a concentrated solution .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that Methyl Orange effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential application in food preservation and medical settings.
- pH Sensor Development : Researchers incorporated Methyl Orange into polymer matrices to create sensors for monitoring pH levels in biological fluids. These sensors showed high sensitivity and specificity, indicating their applicability in clinical diagnostics.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Aminoazobenzene | C₁₂H₁₁N₃ | Used as an intermediate in dye synthesis. |
| 4-Dimethylaminobenzene | C₁₂H₁₅N | Precursor to various dyes; less soluble than Methyl Orange. |
| Acid Orange 52 (Sodium Salt) | C₁₄H₁₄N₃NaO₃S | Similar dyeing properties; enhanced solubility due to sodium salt form. |
The unique sulfonic acid group in Methyl Orange enhances its solubility compared to other azo compounds, making it particularly useful for applications requiring high water solubility .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing Benzenesulfonic acid, 4-(dimethylamino)-, sodium salt, and what critical reaction conditions must be controlled?
- The synthesis involves diazotization of 4-dimethylaminobenzenediazonium chloride followed by coupling with sulfanilic acid under acidic conditions. Critical parameters include maintaining temperatures between 0–5°C during diazotization to stabilize the diazonium intermediate and adjusting pH to ~3–4 for efficient coupling. Post-synthesis purification via recrystallization ensures product purity .
Q. What spectroscopic methods are effective for characterizing this compound, and what key spectral features should be identified?
- UV-Vis Spectroscopy : The azo group (-N=N-) exhibits a λmax at ~507 nm, with shifts depending on solvent polarity and pH .
- NMR : The dimethylamino group (-N(CH3)2) shows a singlet at δ 3.0–3.2 ppm (¹H NMR), while aromatic protons appear as multiplets between δ 7.0–8.0 ppm. The sulfonate group’s sulfur-oxygen stretches in FTIR appear at 1180–1200 cm<sup>-1</sup> and 1030–1050 cm<sup>-1</sup> .
Q. What are the primary applications of this compound in biological research?
- It is widely used as a histological stain for proteins (e.g., albumin) and nucleic acids. Its pH-dependent color change (red at pH ≤3.0 to yellow at ≥4.4) makes it a valuable acid-base indicator in titrations and cellular staining protocols .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up production, and what by-products should be monitored?
- Yield optimization requires precise stoichiometric ratios of reactants and slow addition rates to minimize side reactions. Common by-products include unreacted diazonium salts or isomerized azo derivatives. Monitoring via HPLC with UV detection (λ = 500 nm) or TLC (silica gel, eluent: ethanol/water) is recommended. Yield improvements (~15–20%) are achievable using ionic solvents or microwave-assisted synthesis .
Q. How do solvent polarity and pH affect the compound’s UV-Vis absorption, and how can this be leveraged in analytical chemistry?
- In polar solvents (e.g., water), the λmax red-shifts due to solvatochromism. Protonation of the dimethylamino group at low pH (≤3.0) alters electron conjugation, shifting λmax to 507 nm. This property is exploited in pH-sensitive sensors and spectrophotometric titrations .
Q. What experimental strategies quantify the compound’s interaction with serum albumin, and how are binding constants determined?
- Fluorescence Quenching : Monitor tryptophan fluorescence quenching in albumin upon compound binding. Stern-Volmer analysis calculates the quenching constant (KSV).
- Isothermal Titration Calorimetry (ITC) : Directly measures binding enthalpy (ΔH) and stoichiometry (n).
- Surface Plasmon Resonance (SPR) : Provides real-time kinetics (kon/koff) and affinity (KD). Reported KD values range from 10<sup>−5</sup> to 10<sup>−7</sup> M, indicating moderate-to-strong binding .
Q. How do substituents on the benzene ring influence electrochemical properties, and what implications does this have for sensor design?
- Electron-donating groups (e.g., -N(CH3)2) lower redox potentials, enhancing electron transfer in electrochemical sensors. Cyclic voltammetry in buffered solutions (pH 7.4) reveals reversible redox peaks at Epa = +0.25 V and Epc = +0.18 V (vs. Ag/AgCl), suitable for biosensor integration .
Q. What safety protocols are critical when handling this compound, given limited toxicological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
